![molecular formula C10H15BN2O3 B3325279 3-Amino-5-(propylcarbamoyl)phenylboronic acid CAS No. 2096332-08-8](/img/structure/B3325279.png)
3-Amino-5-(propylcarbamoyl)phenylboronic acid
Overview
Description
“3-Amino-5-(propylcarbamoyl)phenylboronic acid” is a boronic acid derivative . Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis . The molecular formula of this compound is C10H14BNO3 .
Molecular Structure Analysis
The molecular structure of “3-Amino-5-(propylcarbamoyl)phenylboronic acid” consists of a phenyl group attached to a boronic acid group, with an amino group and a propylcarbamoyl group also attached to the phenyl ring .Chemical Reactions Analysis
Boronic acids, including “3-Amino-5-(propylcarbamoyl)phenylboronic acid”, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . They can also undergo protodeboronation, a process that is not well developed but has been reported in the literature .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling
This compound is used as a reagent in Suzuki-Miyaura cross-coupling . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. It’s successful due to its exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Preparation of Antivirulence Drugs
It’s used in the preparation of Gram-positive antivirulence drugs . These drugs are designed to disarm pathogens rather than kill them, reducing the selection pressure for resistance and offering a potential solution to the global antibiotic resistance crisis.
Inhibitors of Streptococcus agalactiae Stk1
This compound is used in the development of inhibitors of Streptococcus agalactiae Stk1 . Stk1 is a protein kinase in the bacterium Streptococcus agalactiae, which is a leading cause of neonatal sepsis and meningitis. Inhibitors of Stk1 could potentially be used as antimicrobial agents.
Regioisomer of Zaleplon
It’s a regioisomer of Zaleplon , a sedative that is used for the treatment of insomnia. As a regioisomer, it has the same molecular formula and sequence of bonded atoms as Zaleplon, but differs in the three-dimensional orientations of their atoms in space.
Development of Sensors
Due to its ability to selectively bind with diol-compounds, 3-Amino-5-(propylcarbamoyl)phenylboronic acid can be employed in developing sensors for detecting saccharides and glycosylated biomolecules . This could be particularly useful in the field of biomedical research and diagnostics.
Protodeboronation of Pinacol Boronic Esters
This compound is involved in the catalytic protodeboronation of pinacol boronic esters . Protodeboronation is a valuable but underdeveloped transformation in organic synthesis. This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation .
Mechanism of Action
Target of Action
The primary target of 3-Amino-5-(propylcarbamoyl)phenylboronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The compound affects the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of new carbon–carbon bonds .
Pharmacokinetics
It is known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .
Action Environment
The action of 3-Amino-5-(propylcarbamoyl)phenylboronic acid is influenced by various environmental factors. For instance, the SM coupling reaction conditions, which are exceptionally mild and functional group tolerant, can impact the compound’s action . Additionally, the stability of the compound can be influenced by air and moisture .
Safety and Hazards
While specific safety data for “3-Amino-5-(propylcarbamoyl)phenylboronic acid” is not available, boronic acids can cause skin and eye irritation and may be harmful if swallowed . It is recommended to avoid breathing the dust/fume/gas/mist/vapours/spray and to use personal protective equipment when handling this compound .
properties
IUPAC Name |
[3-amino-5-(propylcarbamoyl)phenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O3/c1-2-3-13-10(14)7-4-8(11(15)16)6-9(12)5-7/h4-6,15-16H,2-3,12H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFLANAAXKMEPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)N)C(=O)NCCC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801193927 | |
Record name | Boronic acid, B-[3-amino-5-[(propylamino)carbonyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801193927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-(propylcarbamoyl)phenylboronic acid | |
CAS RN |
2096332-08-8 | |
Record name | Boronic acid, B-[3-amino-5-[(propylamino)carbonyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096332-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[3-amino-5-[(propylamino)carbonyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801193927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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